molecular formula C14H20N2O4 B11944174 Diethyl 1,4-phenylenebis(methylcarbamate) CAS No. 13592-40-0

Diethyl 1,4-phenylenebis(methylcarbamate)

Cat. No.: B11944174
CAS No.: 13592-40-0
M. Wt: 280.32 g/mol
InChI Key: ACCUWKRXIUSVCP-UHFFFAOYSA-N
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Description

Diethyl 1,4-phenylenebis(methylcarbamate) is an organic compound with the molecular formula C14H20N2O4. It is known for its unique structure, which consists of a phenylenebis backbone with two diethyl methylcarbamate groups attached. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) typically involves the reaction of 1,4-phenylenediamine with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the amine groups of 1,4-phenylenediamine attack the carbonyl carbon of diethyl carbonate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Diethyl 1,4-phenylenebis(methylcarbamate) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,4-phenylenebis(methylcarbamate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates and amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 1,4-phenylenebis(methylcarbamate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Diethyl 1,4-phenylenebis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,3-phenylenebis(methylcarbamate)
  • Diethyl 1,2-phenylenebis(methylcarbamate)
  • Diethyl 1,4-phenylenebis(ethylcarbamate)

Uniqueness

Diethyl 1,4-phenylenebis(methylcarbamate) is unique due to its specific substitution pattern on the phenylenebis backbone. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For example, the position of the carbamate groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13592-40-0

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl N-[4-[ethoxycarbonyl(methyl)amino]phenyl]-N-methylcarbamate

InChI

InChI=1S/C14H20N2O4/c1-5-19-13(17)15(3)11-7-9-12(10-8-11)16(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3

InChI Key

ACCUWKRXIUSVCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)N(C)C(=O)OCC

Origin of Product

United States

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